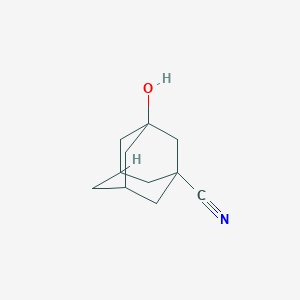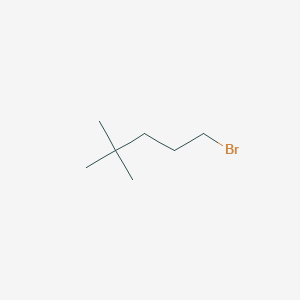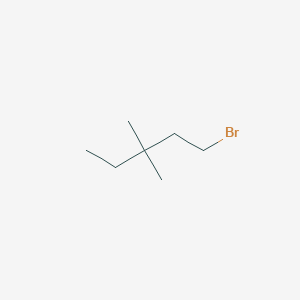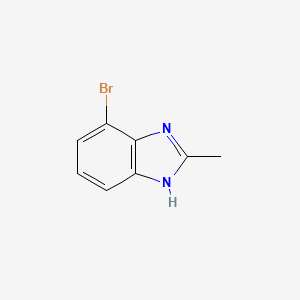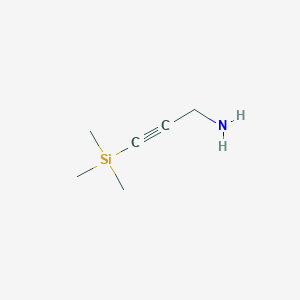
3-(Trimethylsilyl)prop-2-yn-1-amine
Vue d'ensemble
Description
3-(Trimethylsilyl)prop-2-yn-1-amine is an organosilicon compound with the chemical formula C6H13NSi. It is a colorless and transparent liquid with a strong ammonia-like odor. This compound is widely used as a reagent in organic synthesis due to its unique chemical properties.
Applications De Recherche Scientifique
3-(Trimethylsilyl)prop-2-yn-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create various compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)prop-2-yn-1-amine involves several steps. One common method includes the reaction of 3-bromo-1-(trimethylsilyl)prop-1-yne with the corresponding organylselenolates and sodium selenide generated from diorganyl diselenides or elemental selenium by the action of sodium tetrahydridoborate . Another method involves the reaction of ethynyltrimethylsilane with N-(4-methoxybenzyl)prop-2-en-1-amine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above but optimized for higher yields and purity. The reactions are conducted under controlled environments to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trimethylsilyl)prop-2-yn-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It undergoes substitution reactions where the trimethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.
Mécanisme D'action
The mechanism by which 3-(Trimethylsilyl)prop-2-yn-1-amine exerts its effects involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group enhances the compound’s reactivity and allows it to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the context of its use in synthesis or application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 3-(Trimethylsilyl)prop-2-yn-1-amine include:
3-(Trimethylsilyl)prop-2-yn-1-ol: Another organosilicon compound with similar reactivity.
1-cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol: A related compound with a cyclopropyl group.
Uniqueness
This compound is unique due to its specific structure, which includes both an amine and a trimethylsilyl group. This combination provides distinct reactivity and versatility in various chemical reactions, making it a valuable reagent in organic synthesis.
Propriétés
IUPAC Name |
3-trimethylsilylprop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NSi/c1-8(2,3)6-4-5-7/h5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLNIAFAHZTVBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40580977 | |
| Record name | 3-(Trimethylsilyl)prop-2-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40580977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70052-55-0 | |
| Record name | 3-(Trimethylsilyl)prop-2-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40580977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


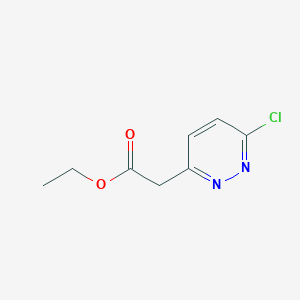
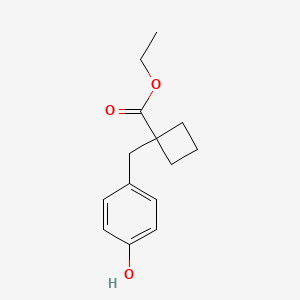

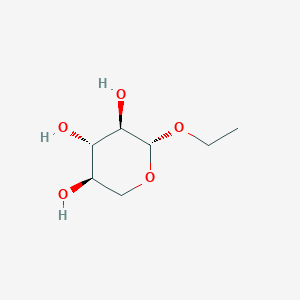
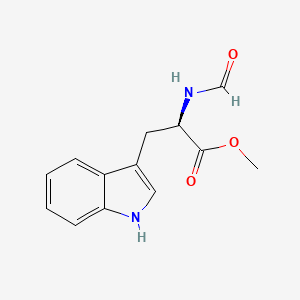
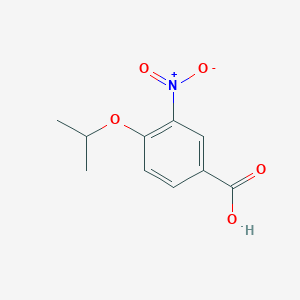

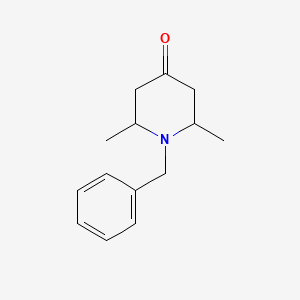
![(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine](/img/structure/B1339455.png)
![2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine](/img/structure/B1339462.png)
